2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
Description
This compound belongs to a class of triazolotriazine derivatives characterized by a fused heterocyclic core ([1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl) functionalized with ethylamino groups at positions 5 and 5. The sulfur-linked acetamide moiety at position 3 and the 3,4-dimethylphenyl substituent distinguish it structurally from related analogs. Its molecular formula is C₂₁H₂₆N₈OS₂, with a calculated average mass of 470.6 g/mol (exact mass: 470.1647).
Properties
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8OS/c1-5-19-15-22-16(20-6-2)26-17(23-15)24-25-18(26)28-10-14(27)21-13-8-7-11(3)12(4)9-13/h7-9H,5-6,10H2,1-4H3,(H,21,27)(H2,19,20,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMJTPZGCRILJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazolo-triazine core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolo-triazine core or the amide moiety, leading to different reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It can be used as a probe to study biological processes involving triazolo-triazine derivatives.
Medicine: The compound’s potential pharmacological properties are being explored for therapeutic applications.
Industry: Its stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazolo-triazine core can interact with enzymes or receptors, modulating their activity. The ethylamino groups and the dimethylphenylacetamide moiety may enhance binding affinity and specificity, leading to distinct biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary primarily in substituents on the acetamide nitrogen and the aryl group. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physicochemical Comparisons
*Estimated via analogous derivatives; †Calculated based on formula.
Key Findings from Structural Comparisons
Substituent Effects on Lipophilicity: The 3,4-dimethylphenyl group in the target compound increases LogP (3.8) compared to the 3-methoxyphenyl analog (LogP 3.4), reflecting enhanced lipophilicity due to methyl groups . The 4-cyanobenzyl derivative exhibits lower LogP (3.2), likely due to the polar cyano group improving aqueous solubility.
The nitro group in the 4-ethoxy-2-nitrophenyl derivative may confer redox activity, a property absent in the target compound.
Hydrogen Bonding Capacity: All analogs share 3 hydrogen bond donors (from ethylamino and acetamide groups), but the 3-methoxyphenyl derivative has fewer steric hindrances, possibly enhancing receptor interactions.
Research Implications and Limitations
- Pharmacological Potential: While none of the compounds have disclosed biological data, their structural similarities to kinase inhibitors (e.g., triazolotriazine-based scaffolds) suggest possible applications in oncology .
- Synthetic Challenges : The 3,4-dimethylphenyl group in the target compound may complicate synthesis due to steric effects during sulfanyl-acetamide coupling .
- Data Gaps : Publicly available studies lack in vitro or in vivo efficacy data, limiting direct functional comparisons.
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